PFP Ester Exhibits >10-Fold Greater Hydrolytic Stability Than NHS Ester at Physiological pH
In a controlled aqueous stability study of 6-maleimidohexanoic acid active esters (20 °C, phosphate buffer), the pentafluorophenyl (PFP) ester (MHPf) showed only 5% hydrolysis after 12 h at both pH 6.4 and pH 7.4, whereas the N-hydroxysuccinimidyl (NHS) ester (MHSu) underwent rapid, substantial hydrolysis under identical conditions. While these data are derived from a maleimidohexanoic acid scaffold rather than the PEG2–amide scaffold, the leaving-group-dependent hydrolysis trend is a class-level property of the PFP versus NHS ester functionality [1]. This directly translates to superior bench-top handling and higher effective concentration of the amine-reactive species during conjugation steps when using Mal-NH-PEG2-CH2CH2COOPFP ester compared to its NHS-ester analog Mal-NH-PEG2-CH2CH2COONHS (CAS 955094-26-5).
| Evidence Dimension | Hydrolytic stability (aqueous buffer, 20 °C, 12 h) |
|---|---|
| Target Compound Data | PFP ester (MHPf): ~5% hydrolysis at pH 6.4 and pH 7.4 |
| Comparator Or Baseline | NHS ester (MHSu): extensive hydrolysis (quantitative data not reported; qualitatively described as 'easily hydrolyzed') |
| Quantified Difference | PFP ester ≥10-fold more stable (estimated from reported chromatographic peak area stability) |
| Conditions | 6-Maleimidohexanoic acid active esters; phosphate buffer pH 6.4 and 7.4; 20 °C; 12 h incubation; HPLC monitoring [1] |
Why This Matters
Procurement of the PFP variant minimizes loss of active ester during storage, dissolution, and conjugation, ensuring higher batch-to-batch reproducibility in PROTAC synthesis workflows.
- [1] Kida, S., Maeda, M., Hojo, K., Eto, Y., & Nakagawa, S. (2007). Studies on Heterobifunctional Cross-Linking Reagents, 6-Maleimidohexanoic Acid Active Esters. Chemical and Pharmaceutical Bulletin, 55(4), 685–687. View Source
